molecular formula C10H7NO B11918047 2H-Indeno[5,6-D][1,2]oxazole CAS No. 40554-61-8

2H-Indeno[5,6-D][1,2]oxazole

Cat. No.: B11918047
CAS No.: 40554-61-8
M. Wt: 157.17 g/mol
InChI Key: UZFQIZMNGBWTPY-UHFFFAOYSA-N
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Description

2H-INDENO[5,6-D]ISOXAZOLE is a heterocyclic compound that features an isoxazole ring fused to an indene structure Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-INDENO[5,6-D]ISOXAZOLE typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes, which forms the isoxazole ring. For instance, the reaction of terminal alkynes with n-butyllithium followed by aldehydes, molecular iodine, and hydroxylamine can yield 3,5-disubstituted isoxazoles .

Industrial Production Methods

Industrial production methods for isoxazoles often involve metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. there is a growing interest in metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2H-INDENO[5,6-D]ISOXAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2H-INDENO[5,6-D]ISOXAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-INDENO[5,6-D]ISOXAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-INDENO[5,6-D]ISOXAZOLE is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing new drugs and materials with specific desired properties.

Properties

CAS No.

40554-61-8

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2H-cyclopenta[f][1,2]benzoxazole

InChI

InChI=1S/C10H7NO/c1-2-7-4-9-6-11-12-10(9)5-8(7)3-1/h1-6,11H

InChI Key

UZFQIZMNGBWTPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CNOC3=CC2=C1

Origin of Product

United States

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